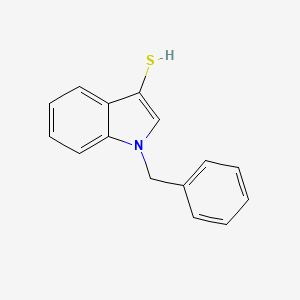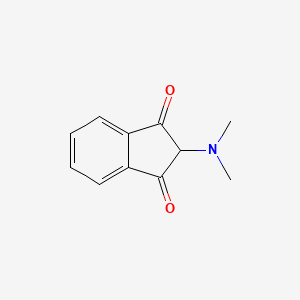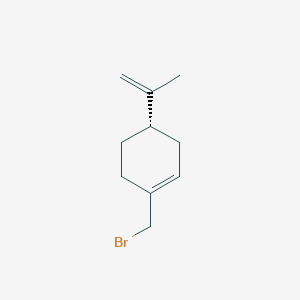
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- is an organic compound with a complex structure that includes a cyclohexene ring, a bromomethyl group, and a methylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-4-(1-methylethenyl)cyclohexene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methylethenyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the double bonds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Scientific Research Applications
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- depends on the specific reaction or application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methylethenyl group undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 1-(chloromethyl)-4-(1-methylethenyl)-: Similar structure but with a chlorine atom instead of bromine.
Cyclohexene, 1-(hydroxymethyl)-4-(1-methylethenyl)-: Contains a hydroxymethyl group instead of a bromomethyl group.
Cyclohexene, 1-(methyl)-4-(1-methylethenyl)-: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis.
Properties
CAS No. |
83059-12-5 |
|---|---|
Molecular Formula |
C10H15Br |
Molecular Weight |
215.13 g/mol |
IUPAC Name |
(4S)-1-(bromomethyl)-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H15Br/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10H,1,4-7H2,2H3/t10-/m1/s1 |
InChI Key |
ZIGJSHDTEJPOPR-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)CBr |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)

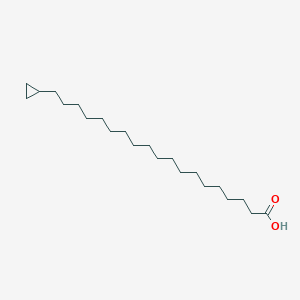
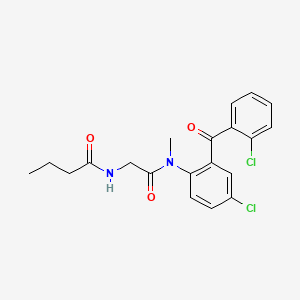

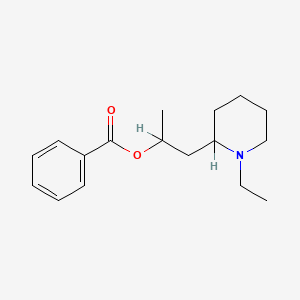
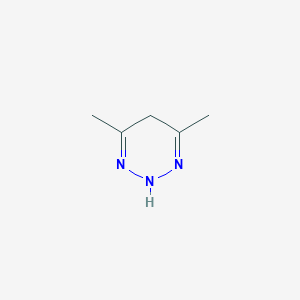
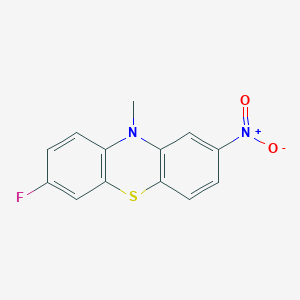
![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)
